(R)-(+)-Anatabine
Overview
Description
®-(+)-Anatabine is the less active R-enantiomer of Anatabine . Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .
Synthesis Analysis
Anatabine is an alkaloid present in plants of the Solanaceae family, including tobacco and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .Molecular Structure Analysis
The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It exhibits close structural resemblance to nicotine .Chemical Reactions Analysis
Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .Physical And Chemical Properties Analysis
The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It is the ®-metabolite of Nicotine .Scientific Research Applications
Neuroprotective and Anti-inflammatory Properties
- Neurodegenerative Disorder Treatment : (R)-(+)-Anatabine has shown potential in treating neurodegenerative disorders due to its ability to stimulate α4β2 and α7 nicotinic acetylcholine receptors, which may help in developing more efficacious drugs for these medical conditions (H. Xing et al., 2020).
- Alzheimer’s Disease : In experimental models, (R)-(+)-Anatabine reduced beta-amyloidosis, neuroinflammation, and improved behavioral deficits, suggesting its potential as a disease-modifying agent for Alzheimer's disease (M. Verma et al., 2015).
- Traumatic Brain Injury : Studies have shown that anatabine, which includes (R)-(+)-Anatabine, can improve outcomes in models of traumatic brain injury, suggesting a role in managing neuroinflammation and related pathologies (Alexander Morin et al., 2021).
Cellular and Molecular Mechanisms
- Activation of NRF2 Pathway : Anatabine activates the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, which is crucial for cellular defense mechanisms against oxidative stress and inflammation, indicating its therapeutic potential in NRF2-related diseases (D. Messinis et al., 2022).
- Inhibition of STAT3 Phosphorylation : Anatabine shows anti-inflammatory activity by inhibiting STAT3 and NFκB phosphorylation, which are key regulators in inflammatory responses (D. Paris et al., 2013).
Applications in Autoimmune Disorders
- Treatment of Multiple Sclerosis : Anatabine has been found to suppress neurological deficits associated with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by reducing pro-inflammatory cytokines (D. Paris et al., 2013).
- Amelioration of Autoimmune Thyroiditis : In models of Hashimoto's thyroiditis, anatabine showed a reduction in the severity of thyroiditis and antibody response, suggesting its utility in autoimmune thyroid conditions (P. Caturegli et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@H]1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486786 | |
Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Anatabine | |
CAS RN |
126454-22-6 | |
Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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